molecular formula C10H12O3S B1610635 (4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid CAS No. 57153-43-2

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid

Cat. No.: B1610635
CAS No.: 57153-43-2
M. Wt: 212.27 g/mol
InChI Key: MBZWBAMMUGJINB-UHFFFAOYSA-N
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Description

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol. This compound features a unique structure that includes a thieno[3,2-c]pyran ring system, which is known for its diverse biological and pharmaceutical properties .

Scientific Research Applications

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c]pyridine-5(4H)-acetic acid: A similar compound with a thieno[3,2-c]pyridine ring system.

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Another related compound used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid is unique due to its specific structural features and the presence of the thieno[3,2-c]pyran ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-10(6-9(11)12)7-3-5-14-8(7)2-4-13-10/h3,5H,2,4,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZWBAMMUGJINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481297
Record name (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57153-43-2
Record name (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 2
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 3
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 4
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 5
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid
Reactant of Route 6
(4-Methyl-6,7-dihydro-4h-thieno[3,2-c]pyran-4-yl)acetic acid

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